(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978004
InChI: InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3
SMILES:
Molecular Formula: C9H15BO4
Molecular Weight: 198.03 g/mol

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid

CAS No.:

Cat. No.: VC15978004

Molecular Formula: C9H15BO4

Molecular Weight: 198.03 g/mol

* For research use only. Not for human or veterinary use.

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid -

Specification

Molecular Formula C9H15BO4
Molecular Weight 198.03 g/mol
IUPAC Name (4-ethoxycarbonylcyclohexen-1-yl)boronic acid
Standard InChI InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3
Standard InChI Key KUDDGNMOBOAZAX-UHFFFAOYSA-N
Canonical SMILES B(C1=CCC(CC1)C(=O)OCC)(O)O

Introduction

Structural and Physicochemical Properties

The molecular architecture of (4-(ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid features a cyclohexene ring with two key substituents: a boronic acid (-B(OH)2_2) group at position 1 and an ethoxycarbonyl (-CO2_2Et) group at position 4. This arrangement creates distinct electronic and steric environments that influence reactivity. The compound’s IUPAC name is (4-ethoxycarbonylcyclohexen-1-yl)boronic acid, and its canonical SMILES representation is B(C1=CCC(CC1)C(=O)OCC)(O)O\text{B(C1=CCC(CC1)C(=O)OCC)(O)O}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H15BO4\text{C}_9\text{H}_{15}\text{BO}_4
Molecular Weight198.03 g/mol
InChIInChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3
InChIKeyKUDDGNMOBOAZAX-UHFFFAOYSA-N
Boiling PointNot reported
SolubilitySoluble in polar aprotic solvents

The ethoxycarbonyl group enhances solubility in organic solvents like dimethyl ether (DME) and tetrahydrofuran (THF), while the boronic acid moiety allows for aqueous compatibility under basic conditions .

Synthesis and Manufacturing

Palladium-Catalyzed Borylation

A common synthesis route involves palladium-catalyzed borylation of prefunctionalized cyclohexene derivatives. For example, Pd2_2(dba)3_3 (tris(dibenzylideneacetone)dipalladium(0)) catalyzes the coupling of cyclohexenyl halides with bis(pinacolato)diboron (B2_2pin2_2) in the presence of ligands such as triphenylphosphine (PPh3_3) . The reaction typically proceeds in DME at 85°C for 20 hours, yielding boronic ester intermediates that are subsequently hydrolyzed to the boronic acid.

Key Steps:

  • Lithiation of 4-ethoxycarbonylcyclohexene derivatives using s-butyllithium.

  • Transmetallation with boron trifluoride etherate.

  • Acidic workup to liberate the boronic acid .

Alternative Routes

Copper-mediated borylation and Miyaura borylation using pinacol borane have also been explored. These methods often require Ag2_2O as an additive to scavenge halide ions, improving reaction efficiency .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions with aryl halides. For instance, coupling with 4-bromotoluene in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 produces biaryl derivatives, valuable in pharmaceutical synthesis .

Representative Reaction:

(Boronic Acid)+Ar-XPd catalystAr-Cyclohexene-CO2Et+HX\text{(Boronic Acid)} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Cyclohexene-CO}_2\text{Et} + \text{HX}

Hydrolysis and Functionalization

The ethoxycarbonyl group undergoes hydrolysis to carboxylic acids under acidic or basic conditions. This reactivity permits post-synthetic modification, as demonstrated in the synthesis of cyclohexene-based drug candidates .

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